molecular formula C32H54O3 B1661952 Cholesterol Butyl Carbonate CAS No. 41371-14-6

Cholesterol Butyl Carbonate

Cat. No. B1661952
CAS RN: 41371-14-6
M. Wt: 486.8
InChI Key: PHGPOYKRNJWODC-PTHRTHQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesterol Butyl Carbonate, also known as butyl cholesteryl carbonate or butyl 5-cholesten-3beta-yl carbonate, is a compound with the molecular formula C32H54O3 . It is used in various applications including liquid crystal materials .


Molecular Structure Analysis

Cholesterol, the base molecule of Cholesterol Butyl Carbonate, is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The molecular structure of Cholesterol Butyl Carbonate would include these features, along with the butyl carbonate group.


Chemical Reactions Analysis

Cholesterol and its derivatives, including Cholesterol Butyl Carbonate, can undergo a variety of chemical reactions. These include transesterification reactions, which are particularly relevant for β-keto esters . The exact chemical reactions that Cholesterol Butyl Carbonate can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

Cholesterol Butyl Carbonate is a white to light yellow powder to crystal . It has a mesomorphic range of 69.0 to 93.0 degrees Celsius and is soluble in hot acetone .

Scientific Research Applications

Crystal Structure and Liquid Crystalline State

The study of the crystal structures of cholesterol derivatives like Cholesteryl Butylcarbonate is crucial in understanding their liquid crystalline phases and potential biological applications. Cholesteryl Butylcarbonate exhibits unique polymorphic forms and liquid crystalline states, which are significant for extrapolating the structures of liquid phases of such compounds (Park, 2007).

Applications in Biosensors

Cholesterol-based compounds, including Cholesterol Butyl Carbonate derivatives, are essential in various fields, including biosensors. Their chemical properties make them suitable for applications in bioimaging, drug delivery, and the synthesis of liquid crystals and gelators. These derivatives are increasingly being used for their anticancer, antimicrobial, and antioxidant properties (Albuquerque et al., 2018).

Influence on Polyurethane Degradation

In biomaterials research, Cholesterol Butyl Carbonate plays a role in the degradation of polyurethanes. Studies on enzymatic degradation of polyurethanes by cholesterol esterase indicate that cholesterol derivatives can affect the surface degradation of these materials. However, it's noted that oxidation, rather than enzymatic hydrolysis, is a more significant factor in polyurethane degradation (Christenson et al., 2006).

Role in Liquid Crystal Formation

Cholesterol Butyl Carbonate is vital in forming liquid crystalline materials. Cholesteryl oleyl carbonate, for example, forms cholesteric liquid crystals with a helical structure, indicating the potential of cholesterol derivatives in creating thermochromic liquid crystals. Such materials are important in optical technologies and display systems (Singh & Sharma, 2013).

Future Directions

Research on cholesterol and its derivatives, including Cholesterol Butyl Carbonate, is ongoing. Future directions may include the development of new drugs, research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .

Mechanism of Action

Target of Action

Cholesterol Butyl Carbonate primarily targets cholesterol metabolic pathways in mammalian cells . Cholesterol is an essential lipid for mammalian cells, serving as a precursor for steroid hormones and playing a crucial role in regulating membrane fluidity, cell differentiation, and proliferation .

Mode of Action

It’s known that cholesterol and its derivatives can modulate cell signaling events, which govern various cellular processes . The compound may interact with its targets, leading to changes in the cholesterol metabolic pathways.

Biochemical Pathways

Cholesterol Butyl Carbonate likely affects the cholesterol metabolic pathways . These pathways include the cholesterol C17 side-chain-cleavage pathways, which are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three such degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics

Nanoparticle formulations, such as cholesterol butyl carbonate, are known to improve stability and therapeutic effects .

Result of Action

Alterations in cholesterol metabolism can lead to various downstream effects, including impacts on immune response, ferroptosis, autophagy, cell stemness, and the dna damage response .

Action Environment

The action, efficacy, and stability of Cholesterol Butyl Carbonate can be influenced by various environmental factors. For instance, the regulation of cholesterol level with respect to the tumor microenvironment plays an important role in tumor cell proliferation . .

properties

IUPAC Name

butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGPOYKRNJWODC-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659873
Record name Butyl (3beta)-cholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Butyl Carbonate

CAS RN

41371-14-6
Record name Butyl (3beta)-cholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol Butyl Carbonate
Reactant of Route 2
Reactant of Route 2
Cholesterol Butyl Carbonate
Reactant of Route 3
Reactant of Route 3
Cholesterol Butyl Carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cholesterol Butyl Carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cholesterol Butyl Carbonate
Reactant of Route 6
Reactant of Route 6
Cholesterol Butyl Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.